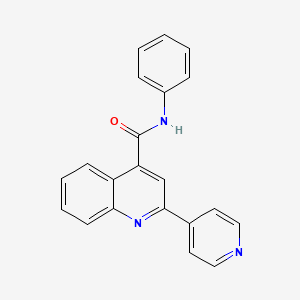

N-Phenyl-2-(pyridin-4-yl)chinolin-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C21H15N3O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound, and features a phenyl group, a pyridinyl group, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases like malaria, bacterial infections, and cancer.

Wirkmechanismus

Target of Action

It is known that similar compounds have shownantioxidant, antimicrobial, and antifungal activity

Mode of Action

Molecular docking studies for similar compounds have exhibited excellent binding energy interaction with protein enzymes , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting that this compound may affect related biochemical pathways.

Pharmacokinetics

The compound’s predicted properties include a melting point of 202-203 °c, a boiling point of 4776±400 °C, and a density of 1280±006 g/cm3 . These properties may impact the compound’s bioavailability.

Result of Action

Similar compounds have shown antioxidant, antimicrobial, and antifungal activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the lipophilicity of similar compounds can impact their activity , suggesting that the compound’s action may also be influenced by environmental factors such as pH and temperature.

Biochemische Analyse

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, which can alter its function .

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 4-cyanopyridine in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Quinoline: A parent compound with a simpler structure but similar biological activities.

N-Phenylquinoline-4-carboxamide: Lacks the pyridinyl group but shares the phenyl and carboxamide functionalities.

2-(Pyridin-4-yl)quinoline-4-carboxamide: Lacks the phenyl group but retains the pyridinyl and carboxamide functionalities.

Uniqueness: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both phenyl and pyridinyl groups, which enhance its ability to interact with a wide range of biological targets. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .

Biologische Aktivität

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antimicrobial, and antiplasmodial properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has the molecular formula C21H15N3O and a molecular weight of 325.36 g/mol. Its structure features a quinoline core, which is crucial for its biological activity. The compound's unique substitution pattern enhances its interaction with biological targets, making it a subject of extensive research.

| Property | Value |

|---|---|

| Molecular Formula | C21H15N3O |

| Molecular Weight | 325.36 g/mol |

| Core Structure | Quinoline |

Anticancer Activity

Research indicates that N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits notable anticancer properties .

- Cell Line Studies : In vitro studies have demonstrated strong antiproliferative effects against various cancer cell lines. For example, compounds similar to N-Phenyl derivatives showed IC50 values ranging from 0.32 μM to 0.89 μM against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines .

- Mechanism of Action : The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This was confirmed through molecular docking studies that identified binding modes in the colchicine-binding pocket of tubulin .

- Case Studies : A study on related quinolone compounds revealed that modifications at specific positions could enhance anticancer efficacy while reducing toxicity profiles, suggesting a promising avenue for drug development .

Antimicrobial Activity

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide also demonstrates significant antimicrobial activity :

- Bacterial Strains : The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications increased antibacterial potency compared to standard antibiotics like ampicillin .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Antiplasmodial Activity

The compound has shown potential as an antiplasmodial agent , particularly against Plasmodium falciparum:

- Efficacy : In vitro testing revealed moderate potency with an EC50 value around 120 nM. Optimizations in chemical structure have led to derivatives with improved pharmacokinetic profiles and oral efficacy in malaria mouse models .

- Mechanism of Action : The proposed mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite .

Summary of Biological Activities

The following table summarizes the biological activities of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide:

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | COLO205 (colorectal cancer) | 0.32 μM | Inhibition of tubulin polymerization |

| H460 (lung cancer) | 0.89 μM | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | Varies | Disruption of cell wall synthesis |

| Escherichia coli | Varies | Interference with metabolic pathways | |

| Antiplasmodial | Plasmodium falciparum | 120 nM | Inhibition of PfEF2 |

Eigenschaften

IUPAC Name |

N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHSNBXXGBXNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.